Cas no 927-83-3 (Diazene,1,2-bis(1,1-dimethylethyl)-)

Diazene,1,2-bis(1,1-dimethylethyl)- structure
927-83-3 structure
Product Name:Diazene,1,2-bis(1,1-dimethylethyl)-
CAS 번호:927-83-3
MF:C8H18N2
메가와트:142.241921901703
CID:806650
PubChem ID:24868677
Update Time:2024-10-26

Diazene,1,2-bis(1,1-dimethylethyl)- 화학적 및 물리적 성질

이름 및 식별자

    • Diazene,1,2-bis(1,1-dimethylethyl)-
    • Azo-t-butane
    • Azo-tert-butane
    • 2,2′-Azobis(2-Methylpropane)
    • 2,2'-Azoisobutane
    • 2,2'-dimethyl-2,2'-azopropane
    • bis(1,1-dimethylethyl)diazene
    • 1,2-Bis(1,1-dimethylethyl)diazene (ACI)
    • Azoethane, 1,1,1′,1′-tetramethyl- (6CI, 7CI, 8CI)
    • Diazene, bis(1,1-dimethylethyl)- (9CI)
    • 1,2-Di-tert-butyldiazene
    • 2,2′-Azobis-tert-butane
    • 2,2′-Azoisobutane
    • Bis(tert-butyl)diimine
    • Di-tert-butyldiazene
    • Azoethane, 1,1,1',1'-tetramethyl-
    • UNII-A8ML3TJS95
    • SCHEMBL35542
    • SCHEMBL13199461
    • Azoethane, 1,1,1',1'-tetramethyl-, (E)-
    • 2,2'-Azobis(2-methylpropane)
    • 2,2'-Azobis-tert-butane
    • Azo-tert-butane, Di-tert-butyldiazene
    • (tert-C4H9N)2
    • Diatertabutyldiazene
    • ditert-butyldiazene
    • 1,2-Bis(1,1-dimethylethyl)diazene
    • Diazene, 1,2-bis(1,1-dimethylethyl)-
    • VR-160
    • (E)-1,2-di-tert-butyldiazene
    • GKCPCPKXFGQXGS-UHFFFAOYSA-N
    • 15464-01-4
    • A8ML3TJS95
    • Diazene, 1,2-bis(1,1-dimethylethyl)-, (1E)
    • AKOS015912910
    • 927-83-3
    • 2,2'-Azo-2,2'-dimethylpropane
    • AKOS024386609
    • Azobis(t-butane)
    • GKCPCPKXFGQXGS-MDZDMXLPSA-N
    • Diazene, bis(1,1-dimethylethyl)-
    • 2,2'-Azobis(2-methylpropane), 97%
    • 1,2-Ditert-butyldiazene #
    • (E)-2,2'-Azoisobutane
    • trans-Di-tert-butyldiazene
    • DTXSID901346589
    • MDL: MFCD00014998
    • 인치: 1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
    • InChIKey: GKCPCPKXFGQXGS-UHFFFAOYSA-N
    • 미소: N(C(C)(C)C)=NC(C)(C)C

계산된 속성

  • 정밀분자량: 142.14700
  • 동위원소 질량: 142.147
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 107
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 24.7A^2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.756 g/mL at 25 °C(lit.)
  • 융해점: -14.5°C
  • 비등점: 47-48 °C/8 mmHg(lit.)
  • 플래시 포인트: 화씨도: 44.6°f
    섭씨: 7°c
  • 굴절률: n20/D 1.397(lit.)
  • PSA: 24.72000
  • LogP: 3.03560
  • 용해성: 미확정

Diazene,1,2-bis(1,1-dimethylethyl)- 보안 정보

Diazene,1,2-bis(1,1-dimethylethyl)- 세관 데이터

  • 세관 번호:2927000090
  • 세관 데이터:

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    2927000090

    개요:

    2927000090 기타 중질소 화합물 \ 아조질소 화합물 등 (아조질소 화합물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    요약:

    29270000090 기타 중질소, 아조질소 또는 질소산소화합물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

Diazene,1,2-bis(1,1-dimethylethyl)- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
452106-5G
Diazene,1,2-bis(1,1-dimethylethyl)-
927-83-3
5g
¥3103.24 2023-12-06

Diazene,1,2-bis(1,1-dimethylethyl)- 합성 방법

합성 방법 1

반응 조건
참조
Heterocyclic compounds. Part 15. NN'-Di-tert-butylthiadiaziridine 1,1-dioxide: synthesis and reactions
Chang, Hsien Hsin; Weinstein, Boris, Journal of the Chemical Society, 1977, (14), 1601-5

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Pentane ,  Water ;  3 h, < 35 °C
참조
Chemical reactions of some nonaromatic radical anions
Myers, Drewfus Young Jr., 1974, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
참조
Helium droplet infrared spectroscopy of the butyl radicals
King, Kale E.; Franke, Peter R. ; Pullen, Gregory T.; Schaefer, Henry F. ; Douberly, Gary E., Journal of Chemical Physics, 2022, 157(8),

합성 방법 4

반응 조건
참조
Azoethane
Ohme, Roland; Preuschhof, Helmut; Heyne, Hans-Ulrich, Organic Syntheses, 1972, 52, 11-16

합성 방법 5

반응 조건
1.1 Reagents: Tetraethylammonium chloride Solvents: Acetonitrile ,  Tetrahydrofuran ;  rt → 120 °C; 24 h, 120 °C
참조
Formation of the tetranuclear, tetrakis-terminal-imido Mn4IV(NtBu)8 cubane cluster by four-electron reductive elimination of tBuN:NtBu. The role of the s-block ion in stabilization of high-oxidation state intermediates
Vaddypally, Shivaiah; Kondaveeti, Sandeep K.; Roudebush, John H.; Cava, Robert J.; Zdilla, Michael J., Chemical Communications (Cambridge, 2014, 50(9), 1061-1063

합성 방법 6

반응 조건
참조
Acyclic trialkyldiazenium cation chemistry. Thermolysis and solvolysis of 1,2-di-tert-butyl-1-ethyldiazenium perchlorate
Allred, Evan L.; Chow, Tahsin J.; Oberlander, Joseph E., Journal of the American Chemical Society, 1982, 104(20), 5422-7

합성 방법 7

반응 조건
참조
Syntheses and 15N NMR Spectra of Iminodiaziridines - Ring-Expansions of 1-Aryl-3-iminodiaziridines to 1H- and 3aH-Benzimidazoles, 2H-Indazoles, and 5H-Dibenzo[d,f][1,3]diazepines
Quast, Helmut; Ross, Karl-Heinz; Philipp, Gottfried; Hagedorn, Manfred; Hahn, Harald; et al, European Journal of Organic Chemistry, 2009, (23), 3940-3952

합성 방법 8

반응 조건
참조
Synthesis of branched azoalkanes and kinetics of their thermal decomposition
Prochazka, M., Collection of Czechoslovak Chemical Communications, 1976, 41(5), 1557-64

합성 방법 9

반응 조건
참조
Chemistry of thiadiaziridine 1,1-dioxides. III
Timberlake, J. W.; Hodges, M. L.; Garner, A. W., Tetrahedron Letters, 1973, 3843, 3843-6

합성 방법 10

반응 조건
참조
Synthesis of azoalkanes
Timberlake, J. W.; Hodges, M. L.; Betterton, K., Synthesis, 1972, (11), 632-4

합성 방법 11

반응 조건
참조
1,2-Diazetidinediones
Stowell, John C., Journal of Organic Chemistry, 1967, 32(7360-2), 2360-2

합성 방법 12

반응 조건
1.1 Reagents: Oxygen Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 h, rt
참조
Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides
Liu, Bifu; Yin, Meizhou; Gao, Hanling; Wu, Wanqing; Jiang, Huanfeng, Journal of Organic Chemistry, 2013, 78(7), 3009-3020

합성 방법 13

반응 조건
1.1 Solvents: 1,4-Dioxane ,  Water ;  63 h, reflux
1.2 Reagents: Oxygen ;  3 d, rt
참조
1-acylsemicarbazides by ring opening of iminodiaziridines with carboxylic acids: novel, expeditious access to the azapeptide motif
Quast, Helmut; Schmitt, Edeltraud; Ross, Karl-Heinz, Synthesis, 2010, (19), 3358-3362

합성 방법 14

반응 조건
1.1 Reagents: Iron pentacarbonyl Solvents: Tetrahydrofuran
참조
Metathesis and reduction reactions of nitroso compounds with metal carbenes and metal carbonyls
Herndon, James W.; McMullen, Leonard A., Journal of Organometallic Chemistry, 1989, 368(1), 83-101

Diazene,1,2-bis(1,1-dimethylethyl)- Raw materials

Diazene,1,2-bis(1,1-dimethylethyl)- Preparation Products

추천 공급업체
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd